molecular formula C13H13N3O4S B14334494 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide CAS No. 105402-32-2

4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide

Cat. No.: B14334494
CAS No.: 105402-32-2
M. Wt: 307.33 g/mol
InChI Key: PSDIXIAIHMIHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide typically involves the diazotization of 4-amino-benzenesulfonamide followed by coupling with 4-hydroxy-3-methoxy-aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its azo bond can undergo reduction in biological systems, leading to the release of active amines that exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetonitrile
  • 4-Hydroxy-3-methoxy-benzaldehyde
  • 4-Hydroxy-3-methoxyphenylacetone

Uniqueness

4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide is unique due to its specific azo linkage and the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

105402-32-2

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C13H13N3O4S/c1-20-13-8-10(4-7-12(13)17)16-15-9-2-5-11(6-3-9)21(14,18)19/h2-8,17H,1H3,(H2,14,18,19)

InChI Key

PSDIXIAIHMIHBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.